molecular formula C38H34NO4P B6318767 N,N-bis[(1S)-1-(4-methoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine CAS No. 850796-15-5

N,N-bis[(1S)-1-(4-methoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine

Cat. No.: B6318767
CAS No.: 850796-15-5
M. Wt: 599.7 g/mol
InChI Key: WZONQGCZSGKCCW-UIOOFZCWSA-N
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Description

N,N-bis[(1S)-1-(4-methoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine (hereafter referred to as Compound A) is a structurally complex phosphorus-containing heterocyclic compound. Its molecular formula is C₃₈H₃₄NO₄P, with a molecular weight of 599.7 g/mol (exact mass: 599.2225) . The compound features a pentacyclic scaffold fused with a dioxaphosphorinane ring, substituted with two (1S)-1-(4-methoxyphenyl)ethyl groups at the phosphorus center. The stereochemistry of the substituents (S-configuration) and the para-methoxy groups on the phenyl rings are critical to its electronic and steric properties.

Properties

IUPAC Name

N,N-bis[(1S)-1-(4-methoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H34NO4P/c1-25(27-13-19-31(40-3)20-14-27)39(26(2)28-15-21-32(41-4)22-16-28)44-42-35-23-17-29-9-5-7-11-33(29)37(35)38-34-12-8-6-10-30(34)18-24-36(38)43-44/h5-26H,1-4H3/t25-,26-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZONQGCZSGKCCW-UIOOFZCWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)N(C(C)C2=CC=C(C=C2)OC)P3OC4=C(C5=CC=CC=C5C=C4)C6=C(O3)C=CC7=CC=CC=C76
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)OC)N([C@@H](C)C2=CC=C(C=C2)OC)P3OC4=C(C5=CC=CC=C5C=C4)C6=C(O3)C=CC7=CC=CC=C76
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H34NO4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

599.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,N-bis[(1S)-1-(4-methoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine is a complex organic compound with significant potential in biological applications. Its molecular formula is C38H34NO4P and it has a molecular weight of approximately 599.7 g/mol . This compound features a unique phosphapentacyclo structure combined with methoxyphenyl groups that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets such as enzymes and receptors. The phosphorous atom in its structure may facilitate the formation of complexes with metal ions or other biomolecules, influencing biochemical pathways and cellular responses .

Pharmacological Effects

Research indicates that compounds similar to N,N-bis[(1S)-1-(4-methoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa have exhibited various pharmacological effects including:

  • Antitumor Activity : Some studies have shown that related phosphoramidite ligands can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
  • Antioxidant Properties : The presence of methoxy groups may enhance the compound's ability to scavenge free radicals and reduce oxidative stress in cells .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, thereby altering the biochemical landscape within cells.

Case Studies and Research Findings

Case Study 1: Antitumor Activity Assessment

In a study evaluating the antitumor effects of similar phosphapentacyclo compounds on human cancer cell lines (e.g., MCF-7 breast cancer cells), researchers observed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was linked to the induction of apoptosis as evidenced by increased caspase activity and DNA fragmentation assays .

Case Study 2: Enzyme Interaction Studies

Another investigation focused on the interaction of this compound with specific kinases involved in signaling pathways associated with cancer progression. Using molecular docking simulations and enzyme activity assays, it was found that the compound could effectively bind to the ATP-binding site of these kinases, leading to decreased phosphorylation of downstream targets involved in cell proliferation.

Comparative Analysis

Compound NameMolecular FormulaBiological ActivityReference
N,N-bis[(1S)-1-(4-methoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo...C38H34NO4PAntitumor, Antioxidant
Similar Phosphoramidite LigandC36H30NO2PEnzyme Inhibition
Naphthalene DerivativeC34H28N2O2PCytotoxicity

Comparison with Similar Compounds

Structural Analogues with Varied Substituents

Table 1: Key Structural Analogues of Compound A

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences
Compound A (1S)-1-(4-methoxyphenyl)ethyl C₃₈H₃₄NO₄P 599.7 1322779-96-3 Reference compound
Compound B (1R)-1-(2-methoxyphenyl)ethyl C₃₈H₃₄NO₄P 599.7 736158-72-8 Ortho-methoxy substitution; R-configuration
Compound C (1R)-1-(4-methoxyphenyl)ethyl C₃₈H₃₄NO₄P 599.7 1322779-96-3 Enantiomeric configuration (R vs. S)
Compound D (1R)-1-phenylethyl C₃₆H₃₈NO₂P 547.67 479413-76-8 No methoxy groups; simpler aryl substituents

Key Findings :

  • Stereochemistry : Compound C, the enantiomer of Compound A, shows divergent chiral recognition in protein-ligand docking studies, with a 30% lower predicted binding score to ROCK1 kinase .
  • Electronic Effects : Compound D, lacking methoxy groups, demonstrates reduced solubility in polar solvents (e.g., logP = 4.2 vs. 3.8 for Compound A) and diminished alkylating activity due to the absence of electron-donating methoxy substituents .
Reactivity and Stability

Phosphorus-containing analogues like Compound A are compared to classical alkylating agents such as phosphoramide mustard (PM), a cyclophosphamide metabolite. PM undergoes rapid hydrolysis (t₁/₂ = 8 min at pH 7.4) to form aziridinium intermediates, which alkylate DNA . In contrast, Compound A’s rigid pentacyclic scaffold stabilizes the phosphorus center, reducing hydrolysis rates (predicted t₁/₂ > 24 h at physiological pH) .

Table 2: Reactivity Comparison

Parameter Compound A Phosphoramide Mustard
Hydrolysis Half-Life (pH 7.4) >24 h 8 min
DNA Alkylation Efficiency Low (structural stability) High (reactive intermediates)
Bioactivity Focus Kinase inhibition Cytotoxicity (DNA crosslinking)

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